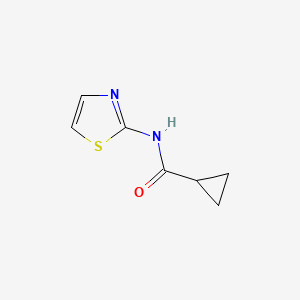![molecular formula C10H8ClNO5 B5786062 [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid, also known as 2,4-Dinitrophenyl 2-chloro-4-(2-nitrovinyl)phenyl ether, is an organic compound that has been widely used as a herbicide in agriculture. It belongs to the family of phenoxyacetic acids and is a potent selective herbicide that is used to control broadleaf weeds in crops such as wheat, corn, soybeans, and rice.
Mechanism of Action
The mechanism of action of [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. ALS is an essential enzyme that is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting ALS, this compound disrupts the biosynthesis of these amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on plants. It has been shown to inhibit the growth of roots and shoots, reduce chlorophyll content, and disrupt the photosynthetic process. It has also been shown to induce oxidative stress and DNA damage in plants.
Advantages and Limitations for Lab Experiments
One advantage of using [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid in lab experiments is its potent herbicidal properties, which make it an effective tool for studying plant growth and development. However, its toxicity and potential environmental impact limit its use in certain experiments, and caution must be taken when handling and disposing of the compound.
Future Directions
There are several future directions for research on [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid. One area of focus is the development of new herbicides that are more effective and environmentally friendly. Another area of focus is the potential use of this compound in the treatment of cancer, as more research is needed to fully understand its mechanism of action and potential therapeutic benefits. Additionally, further research is needed to understand the potential ecological impact of this compound and to develop strategies for minimizing its impact on the environment.
Synthesis Methods
The synthesis of [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid can be achieved through several methods. One of the most common methods is the reaction between 2-chloro-4-nitrophenol and 2-nitroethanol in the presence of a base such as sodium hydroxide. The resulting product is then esterified with chloroacetic acid to form the final compound.
Scientific Research Applications
[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid has been extensively studied for its herbicidal properties and its potential use in agriculture. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-[2-chloro-4-[(E)-2-nitroethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO5/c11-8-5-7(3-4-12(15)16)1-2-9(8)17-6-10(13)14/h1-5H,6H2,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLSKRZYQZJIBM-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)
![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)
![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)

![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)